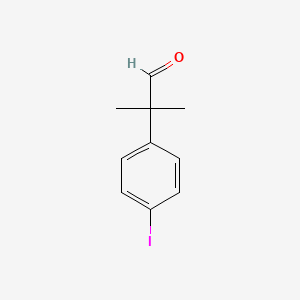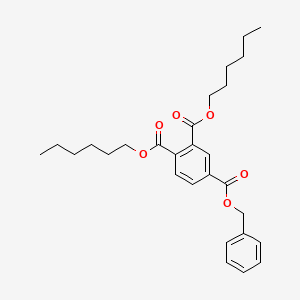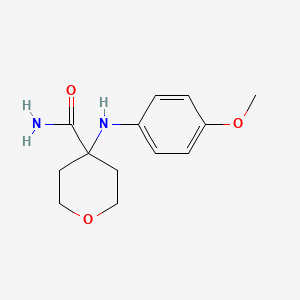
4-cyclopropyl-2-pyridin-2-yl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-2-pyridin-2-yl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-2-pyridin-2-yl-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropyl ketone in the presence of a base, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like palladium on carbon (Pd/C) or iodine (I2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-cyclopropyl-2-pyridin-2-yl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents.
Substitution: NaH, KOtBu, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4-cyclopropyl-2-pyridin-2-yl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-cyclopropyl-2-pyridin-2-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
- 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
- 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
4-cyclopropyl-2-pyridin-2-yl-1H-pyrimidin-6-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N3O/c16-11-7-10(8-4-5-8)14-12(15-11)9-3-1-2-6-13-9/h1-3,6-8H,4-5H2,(H,14,15,16) |
Clave InChI |
QCXKQMGYICJRLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=O)NC(=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)


